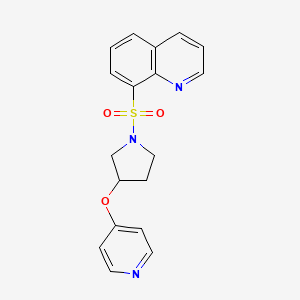

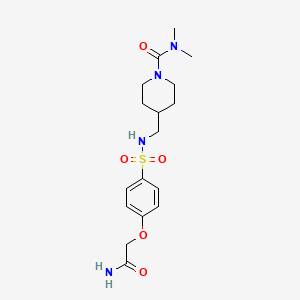

![molecular formula C18H17ClN2O4S B3016168 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine CAS No. 477847-24-8](/img/structure/B3016168.png)

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

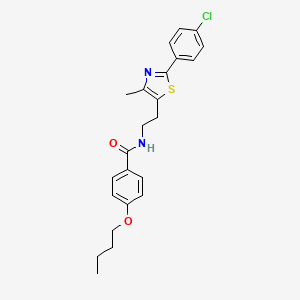

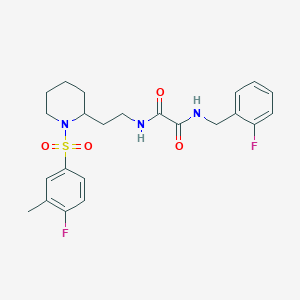

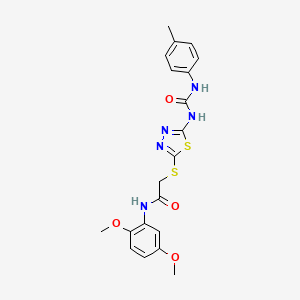

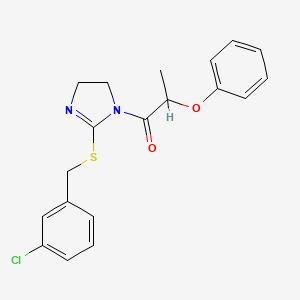

“4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine” is a chemical compound with the CAS number 477847-24-8 . It is a versatile material used in scientific research. Its unique structure allows for diverse applications across various fields, such as medicinal chemistry, organic synthesis, and material science.

Aplicaciones Científicas De Investigación

- 4-Chlorobenzoyl chloride serves as an intermediate compound in the synthesis of pharmaceuticals. Researchers use it to create more complex molecules with specific pharmacological properties .

- In biological pathways, 4-Chlorobenzoyl chloride is involved in the synthesis of 4-chlorobenzoyl CoA . This CoA derivative is essential for the degradation of 4-chlorobenzoate in certain microorganisms. The pathway begins by converting 4-chlorobenzoate to 4-chlorobenzoyl CoA, which is then further metabolized .

- Researchers have explored the acylation of benzene using different solid acid catalysts. 4-Chlorobenzoyl chloride has been employed in these studies, where it reacts with benzene to form acylated products. Understanding these reactions contributes to the development of efficient catalytic processes .

- Microorganisms capable of degrading 4-chlorobenzoate utilize 4-chlorobenzoyl CoA as an intermediate. This process ultimately leads to the breakdown of 4-chlorobenzoate into simpler compounds. Investigating these pathways aids in understanding environmental biodegradation mechanisms .

Pharmaceutical Synthesis

Coenzyme A (CoA) Derivatives

Solid Acid Catalysis

Environmental Biodegradation

Mecanismo De Acción

Target of Action

The compound contains a 4-chlorobenzoyl group , which is known to interact with various molecular pathways involved in allergic reactions .

Mode of Action

The compound’s structure suggests that it may undergo reactions at the benzylic position . These reactions could involve free radical bromination, nucleophilic substitution, or oxidation . The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .

Biochemical Pathways

Compounds containing a 4-chlorobenzoyl group have been associated with allergic reactions . Therefore, it can be inferred that this compound may interact with biochemical pathways involved in immune response.

Pharmacokinetics

The compound’s structure and the presence of a 4-chlorobenzoyl group suggest that it may have certain lipophilic properties, which could influence its absorption and distribution within the body .

Result of Action

Given its potential interaction with immune response pathways , it may have effects on immune cells and could potentially modulate the body’s immune response.

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence its reactivity and stability .

Propiedades

IUPAC Name |

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c19-15-8-6-14(7-9-15)18(22)25-20-16-10-12-21(13-11-16)26(23,24)17-4-2-1-3-5-17/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEXWWDGLNLRIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3016092.png)

![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3016093.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B3016105.png)